

# Shifting Tropism: Strategies for Extrahepatic Delivery

Author: BenchChem Technical Support Team. Date: December 2025



Researchers are employing several key strategies to redirect LNPs away from the liver and towards other tissues. These can be broadly categorized as:

- Passive Targeting: This approach involves modifying the physicochemical properties of LNPs, such as their size, charge, and surface composition, to influence their biodistribution.
   [1][3]
- Active Targeting: This strategy incorporates targeting ligands—such as antibodies, peptides, or small molecules—onto the LNP surface. These ligands bind to specific receptors expressed on the target cells, facilitating cellular uptake.[3]
- Endogenous Targeting: This method involves designing the LNP's lipid composition to control the adsorption of specific plasma proteins, forming a "biomolecular corona" that directs the nanoparticle to the desired organ.[3]

## Comparative Analysis of Non-Liver Targeting LNP Formulations

The following table summarizes the performance of several promising alternatives to liver-tropic LNPs, highlighting their targeted tissues and key formulation characteristics.



| LNP<br>Formulation<br>/Strategy  | Key<br>Component<br>(s)                | Target<br>Tissue(s) | Efficacy/Ke<br>y Finding                                                                          | Off-Target<br>Organs                                                     | Reference |
|----------------------------------|----------------------------------------|---------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| iso-A11B5C1                      | Novel<br>ionizable lipid               | Muscle              | Comparable in vivo muscle transfection to SM-102.                                                 | Significantly reduced expression in liver and spleen compared to SM-102. | [4][5][6] |
| Sphingomyeli<br>n-based<br>LNPs  | Sphingomyeli<br>n as a helper<br>lipid | Spleen,<br>Lungs    | Enhanced extrahepatic delivery by altering nanoparticle structure and serum protein interactions. | Reduced<br>hepatic<br>uptake.                                            | [7]       |
| Anionic<br>Helper Lipid<br>LNPs  | Phosphatidyl<br>serine (PS)            | Spleen              | Replacement of DOPE with PS shifted the liver-to- spleen expression ratio from 8:1 to 1:3.        | Reduced liver expression.                                                | [8]       |
| Cationic<br>Helper Lipid<br>LNPs | DOTAP                                  | Lungs               | Replacement of DOPE with DOTAP altered the liver-to-lung expression ratio from 36:1 to 1:56.      | Reduced liver expression.                                                | [8]       |



| SORT LNPs<br>(Spleen)     | 1,2-dioleoyl-<br>sn-glycero-3-<br>phosphate<br>(18PA) | Spleen      | Addition of<br>30% 18PA<br>resulted in<br>specific<br>spleen<br>targeting.              | Not specified.                              | [9]  |
|---------------------------|-------------------------------------------------------|-------------|-----------------------------------------------------------------------------------------|---------------------------------------------|------|
| Glycolipid-<br>based LNPs | Neutral<br>glycolipid<br>replacing<br>DSPC            | Spleen      | Reduced liver delivery and increased splenic delivery without introducing a net charge. | Reduced liver<br>uptake.                    | [10] |
| VLA-4<br>Targeted<br>LNPs | LDV peptide<br>ligand                                 | Bone Marrow | Significantly higher accumulation in bone marrow compared to non-targeted LNPs.         | Liver, spleen,<br>lungs, heart,<br>kidneys. | [11] |

## **Experimental Methodologies**

Detailed protocols are crucial for the replication and validation of these findings. Below are representative experimental workflows for the formulation and in vivo evaluation of targeted LNPs.

#### **LNP Formulation and mRNA Encapsulation**

A common method for LNP formulation involves the rapid mixing of lipids dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH (e.g., pH 4.0).

• Lipid Stock Preparation: The ionizable lipid, helper lipid (e.g., DSPC, DOPE, or an alternative), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.



- mRNA Solution Preparation: The mRNA payload (e.g., encoding a reporter protein like luciferase or a therapeutic protein) is diluted in a low pH buffer, such as 25 mM sodium acetate.
- Mixing: The lipid and mRNA solutions are rapidly mixed, often using a microfluidic device, to induce the self-assembly of LNPs and encapsulation of the mRNA.
- Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphatebuffered saline (PBS) at a neutral pH to remove the ethanol and raise the pH, resulting in a stable, neutral surface charge. The LNPs are then concentrated to the desired final concentration.

#### In Vivo Biodistribution Studies

Animal models, typically mice, are used to assess the tissue-specific delivery of LNP formulations.

- Animal Models: C57BL/6 or BALB/c mice are commonly used.
- Administration: LNPs encapsulating reporter mRNA (e.g., firefly luciferase) are administered via the desired route, most commonly intravenous (tail vein) or intramuscular injection.
- Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice
  are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for
  luciferase). Whole-body bioluminescence is then measured using an in vivo imaging system
  (IVIS) to visualize the location and intensity of protein expression.
- Ex Vivo Organ Analysis: After the final imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, muscle at the injection site) are harvested.
   Reporter protein activity in each organ is quantified by homogenizing the tissue and performing a luciferase assay. The results are typically normalized to the total protein content of the tissue lysate.

## **Visualizing Pathways and Workflows**

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in non-liver LNP targeting.





Click to download full resolution via product page

Caption: Workflow for spleen targeting via endogenous pathway.





Click to download full resolution via product page

Caption: Active targeting of bone marrow cells using VLA-4 ligand.





Click to download full resolution via product page

Caption: Workflow for comparing muscle-specific LNPs.

#### Conclusion

The field of LNP-mediated nucleic acid delivery is rapidly evolving beyond its initial focus on the liver. By rationally designing LNP components, researchers have developed a suite of tools for



targeting a variety of extrahepatic tissues. The alternatives to **cKK-E15** and other liver-tropic LNPs presented in this guide, such as the muscle-specific iso-A11B5C1 and spleen-targeting sphingomyelin- or anionic lipid-based formulations, represent a significant step towards realizing the full therapeutic potential of RNA medicines for a wide range of diseases. The continued exploration of novel lipids and targeting moieties promises to further refine the tissue-specificity and efficacy of these powerful delivery platforms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lipid nanoparticle-based strategies for extrahepatic delivery of nucleic acid therapies challenges and opportunities PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the full therapeutic potential of lipid nanoparticles through extrahepatic delivery | EurekAlert! [eurekalert.org]
- 3. Overcoming Liver Accumulation: Extrahepatic Targeting Strategies for Lipid Nanoparticles (LNPs) [progen.com]
- 4. pnas.org [pnas.org]
- 5. Scientists discover new lipid nanoparticle that shows muscle-specific mRNA delivery, reduces off-target effects | Leslie Dan Faculty of Pharmacy, University of Toronto [pharmacy.utoronto.ca]
- 6. Children's cell and gene therapy research center | LIPID NANOPARTICLES FOR MUSCLE-SELECTIVE MRNA DELIVERY [enpcgtrc.tums.ac.ir]
- 7. Beyond the liver, unlocking extrahepatic delivery with lipid nanoparticles DIVERSA [diversatechnologies.com]
- 8. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glycolipid nanoparticles target the spleen and detarget the liver without charge PMC [pmc.ncbi.nlm.nih.gov]



- 11. Increased Bone Marrow Uptake and Accumulation of Very-Late Antigen-4 Targeted Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Shifting Tropism: Strategies for Extrahepatic Delivery].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376883#alternatives-to-ckk-e15-for-non-liver-cell-targeting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com